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molecular formula C11H14INO2 B8377259 2-(3-iodophenyl)-N-(2-methoxyethyl)acetamide

2-(3-iodophenyl)-N-(2-methoxyethyl)acetamide

Cat. No. B8377259
M. Wt: 319.14 g/mol
InChI Key: NBYWCLJBJUCZTO-UHFFFAOYSA-N
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Patent
US08846927B2

Procedure details

To a solution of 3 iodophenylacetic acid (1.12 g, 4.3 mmol) in dichloromethane (50 mL) was added oxalyl chloride (0.75 mL, 8.6 mmol) and DMF (0.05 mL). The mixture was stirred for 1 h at room temperature and concentrated. The residue was dissolved in dry THF (40 mL) and 2-methoxyethylamine (2.0 mL, 23 mmol) was added. The mixture was stirred for 2 h and concentrated. The residue was partitioned between water and ethyl acetate, the organic phase was collected, washed with 1M HCl, water, saturated NaHCO3, brine, dried (MgSO4), filtered and concentrated to afford pure 151 (1.23 g, 89%). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.64-7.61 (m, 2H), 7.26-7.24 (m, 1H), 7.10-7.06 (m, 1H), 5.81 (br s, 1H), 3.49 (s, 2H), 3.44-3.40 (m, 4H), 3.32 (s, 1H). MS (m/z): 320.1 (M+H).
Name
iodophenylacetic acid
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[I:1][CH:2]([C:6]1C=CC=[CH:8][CH:7]=1)[C:3](O)=O.[C:12](Cl)(=O)[C:13](Cl)=O.[CH3:18][N:19]([CH:21]=[O:22])C.[CH3:23][O:24][CH2:25]CN>ClCCl>[I:1][C:2]1[CH:3]=[C:12]([CH2:13][C:21]([NH:19][CH2:18][CH2:25][O:24][CH3:23])=[O:22])[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
iodophenylacetic acid
Quantity
1.12 g
Type
reactant
Smiles
IC(C(=O)O)C1=CC=CC=C1
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.05 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
COCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry THF (40 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
WASH
Type
WASH
Details
washed with 1M HCl, water, saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=C(C=CC1)CC(=O)NCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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